![molecular formula C16H17NOS B263291 N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B263291.png)
N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as BTCP, is a compound that has been of great interest to the scientific community due to its potential applications in various fields. BTCP is a benzothiophene derivative that has been synthesized using various methods.
Wirkmechanismus
N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in extracellular dopamine levels. This mechanism of action makes this compound a potential candidate for the treatment of Parkinson's disease, a neurodegenerative disorder characterized by a loss of dopamine-producing neurons in the substantia nigra.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including analgesic properties, dopamine reuptake inhibition, and potential anti-cancer and anti-HIV activities. This compound has also been shown to have some side effects, including sedation, respiratory depression, and addiction potential.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, this compound also has some limitations, including its potential side effects and the need for further research to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide research, including the development of new synthesis methods, the investigation of its potential applications in various fields, and the exploration of its mechanism of action and potential side effects. Other future directions include the development of new analogs of this compound with improved pharmacological properties and the investigation of its potential as a therapeutic agent for various diseases. Overall, this compound has great potential for various applications and warrants further research.
Synthesemethoden
N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be synthesized using various methods, including the reaction of 2-mercaptobenzothiazole with benzyl chloride followed by the reaction with ethyl formate. Another method involves the reaction of 2-mercaptobenzothiazole with benzyl chloride followed by the reaction with ethyl chloroformate. The final product is obtained by reacting the intermediate with ammonia or an amine.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to act as a dopamine reuptake inhibitor, which makes it a potential candidate for the treatment of Parkinson's disease. In pharmacology, this compound has been shown to have analgesic properties and can be used as a painkiller. In medicinal chemistry, this compound has been studied for its potential to treat various diseases, including cancer and HIV.
Eigenschaften
Molekularformel |
C16H17NOS |
---|---|
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C16H17NOS/c18-16(17-10-12-6-2-1-3-7-12)14-11-19-15-9-5-4-8-13(14)15/h1-3,6-7,11H,4-5,8-10H2,(H,17,18) |
InChI-Schlüssel |
ZSXPITDQALIXOH-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NCC3=CC=CC=C3 |
Kanonische SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.